6-Chloro-1,3-dimethylisoquinoline
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Overview
Description
6-Chloro-1,3-dimethylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-dimethylisoquinoline can be achieved through several methods. One common approach involves the chlorination of 1,3-dimethylisoquinoline. This reaction typically uses thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,3-dimethylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH₃) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
6-Chloro-1,3-dimethylisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Chloro-1,3-dimethylisoquinoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-6,7-dimethoxyisoquinoline
- 6-Bromo-1,3-dimethylisoquinoline
Uniqueness
6-Chloro-1,3-dimethylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
73480-87-2 |
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Molecular Formula |
C11H10ClN |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
6-chloro-1,3-dimethylisoquinoline |
InChI |
InChI=1S/C11H10ClN/c1-7-5-9-6-10(12)3-4-11(9)8(2)13-7/h3-6H,1-2H3 |
InChI Key |
UXIDNCBGQVOCNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Cl)C(=N1)C |
Origin of Product |
United States |
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